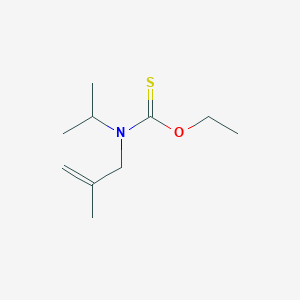
O-Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamothioate
Description
O-Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamothioate is a chemical compound with a unique structure that includes an ethyl group, a methylprop-2-en-1-yl group, and a propan-2-ylcarbamothioate group
Properties
CAS No. |
62371-15-7 |
|---|---|
Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
O-ethyl N-(2-methylprop-2-enyl)-N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C10H19NOS/c1-6-12-10(13)11(9(4)5)7-8(2)3/h9H,2,6-7H2,1,3-5H3 |
InChI Key |
WZIHMIBIOGUUCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)N(CC(=C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamothioate typically involves the reaction of 2-methylprop-2-en-1-ol with ethyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamothioates.
Scientific Research Applications
O-Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl (2-methylprop-2-en-1-yl)phenylcarbamothioate
- 2-Methyl-2-propen-1-ol
- Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester
Uniqueness
O-Ethyl (2-methylprop-2-en-1-yl)propan-2-ylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


